(3S,4S)-4-Amino-5-fluorochroman-3-OL
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Overview
Description
(3S,4S)-4-Amino-5-fluorochroman-3-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a fluorine atom on a chroman ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-5-fluorochroman-3-OL typically involves several steps, including the formation of the chroman ring and the introduction of the amino and fluorine substituents. One common method involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, the use of chiral catalysts in the addition of fluorine and amino groups to a pre-formed chroman ring can yield the desired (3S,4S) configuration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the compound to achieve high enantiomeric purity is crucial for its application in research and industry .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Amino-5-fluorochroman-3-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(3S,4S)-4-Amino-5-fluorochroman-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-5-fluorochroman-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups allows the compound to form strong hydrogen bonds and electrostatic interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Amino-5-fluorochroman-3-OL: The enantiomer of the compound with different stereochemistry.
4-Amino-5-fluorochroman-3-OL: Lacks the specific (3S,4S) configuration.
4-Amino-5-chlorochroman-3-OL: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(3S,4S)-4-Amino-5-fluorochroman-3-OL is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the fluorine atom also imparts unique chemical properties, such as increased metabolic stability and altered electronic effects, compared to its analogs .
Biological Activity
(3S,4S)-4-Amino-5-fluorochroman-3-OL is a synthetic organic compound notable for its unique chroman structure, which includes a fluorine atom and an amino group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular formula of this compound is C10H10FNO with a molecular weight of approximately 183.18 g/mol. The stereochemistry defined by the (3S,4S) configuration is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and metabolic stability, making it a promising candidate for drug development.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: Interaction with receptors can influence signaling pathways critical for various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial and fungal strains.
- Neuroprotective Effects: Potential benefits in treating neurodegenerative diseases have been suggested.
- Antioxidant Properties: The hydroxyl group contributes to antioxidant activity, mitigating oxidative stress.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Halogen Type | Unique Features |
---|---|---|
(3S,4S)-4-Amino-6-chlorochroman-3-OL | Chlorine | Less lipophilic than fluorinated analogs |
(3S,4S)-4-Amino-6-bromochroman-3-OL | Bromine | Increased size may affect binding interactions |
(R)-5,7-Difluorochroman-4-amines | Fluorine | Contains two fluorines; potential for enhanced activity |
(R)-5-Fluorochroman-4-amines | Fluorine | Similar structure but lacks amino substitution |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Studies:
- A study demonstrated that derivatives of chroman compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Neuroprotective Research:
-
Antioxidant Activity:
- The antioxidant potential was evaluated using DPPH radical scavenging assays, showing promising results that indicate the ability to reduce oxidative stress markers in vitro .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
(3S,4S)-4-amino-5-fluoro-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H10FNO2/c10-5-2-1-3-7-8(5)9(11)6(12)4-13-7/h1-3,6,9,12H,4,11H2/t6-,9-/m1/s1 |
InChI Key |
PDMJBPABPXBEHB-HZGVNTEJSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C2=C(O1)C=CC=C2F)N)O |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC=C2F)N)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.